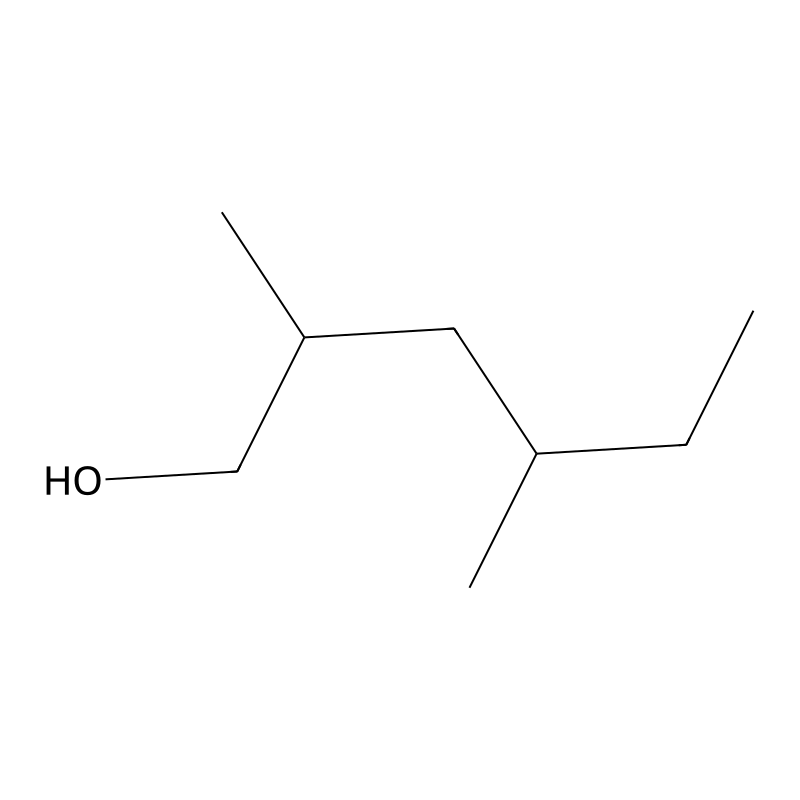

2,4-Dimethylhexan-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dimethylhexan-1-OL is an organic compound classified as a fatty alcohol, characterized by the molecular formula and a molecular weight of approximately 130.23 g/mol. It features a hexane backbone with two methyl groups located at the second and fourth carbon positions, along with a hydroxyl group (-OH) at the first carbon. This structural arrangement contributes to its unique physical and chemical properties, including its boiling point, which is reported to be around 447.15 K (174 °C) .

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones depending on the reaction conditions. For instance, oxidation with potassium dichromate can yield 2,4-dimethylhexanal.

- Esterification: The alcohol can react with carboxylic acids to form esters, a reaction commonly catalyzed by acid catalysts.

- Dehydration: Under acidic conditions, 2,4-dimethylhexan-1-OL can undergo dehydration to form alkenes.

Research indicates that 2,4-dimethylhexan-1-OL exhibits biological activity that may include antimicrobial properties. Some studies suggest that fatty alcohols can influence microbial growth and have potential applications in pharmaceuticals and cosmetics due to their skin-conditioning effects . Additionally, fatty alcohols are often investigated for their roles in metabolic pathways within various organisms.

Several synthesis methods for 2,4-dimethylhexan-1-OL exist:

- Reduction of Ketones: It can be synthesized through the reduction of corresponding ketones using reducing agents like lithium aluminum hydride or sodium borohydride.

- Alkylation of Alcohols: Another method involves the alkylation of 1-hexanol with methyl iodide in the presence of a base.

- Grignard Reaction: The compound can also be synthesized via Grignard reagents reacting with appropriate carbonyl compounds .

2,4-Dimethylhexan-1-OL has various applications across several industries:

- Cosmetics: Used as an emollient and skin-conditioning agent.

- Pharmaceuticals: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

- Flavoring Agents: Its pleasant odor makes it suitable for use in flavoring formulations .

Interaction studies involving 2,4-dimethylhexan-1-OL focus on its effects on biological systems. For instance, its interactions with cell membranes have been studied to understand its role in enhancing skin permeability for topical formulations. Additionally, its compatibility with other excipients in pharmaceutical formulations is often evaluated to ensure stability and efficacy .

Several compounds share structural similarities with 2,4-dimethylhexan-1-OL. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylhexan-1-OL | Lacks one methyl group; simpler structure. | |

| 3-Methylhexan-1-OL | Different methyl positioning; distinct properties. | |

| 2,6-Dimethylhexan-1-OL | Methyl groups at different positions; alters physical properties. | |

| 3,3-Dimethylpentan-1-OL | Similar chain length but different branching; affects boiling point and solubility. |

Uniqueness

The uniqueness of 2,4-dimethylhexan-1-OL lies in its specific arrangement of functional groups and branching, which influences its boiling point, solubility characteristics, and potential biological activities compared to similar compounds. Its distinctive structure allows it to serve specialized roles in both industrial applications and biological systems.

Palladium-Catalyzed Reduction of Precursor Ketones

Palladium-catalyzed hydrogenation represents the cornerstone methodology for synthesizing 2,4-dimethylhexan-1-ol through the reduction of the corresponding ketone precursor, 2,4-dimethylhexan-1-one [1] [2] [3]. This approach leverages the exceptional catalytic activity of palladium complexes toward carbonyl group reduction while maintaining chemoselectivity in the presence of other functional groups.

The mechanistic pathway involves the initial coordination of the ketone substrate to the palladium surface, followed by sequential hydride transfer from molecular hydrogen [1]. The heterogeneous nature of palladium on carbon (Pd/C) catalysts facilitates easy product separation and catalyst recovery, making this method particularly attractive for industrial applications [2] [4]. Research has demonstrated that 5-10% Pd/C catalysts operating under mild conditions (25-150°C, 1-50 bar H₂) achieve excellent conversion rates of 85-99% with selectivities ranging from 85-95% [2] [5].

Advanced palladium systems incorporating ligand modifications have shown enhanced stereoselectivity for the synthesis of chiral alcohols [5]. Specifically, palladium complexes with chiral phosphine ligands can direct the facial selectivity of hydride addition, potentially enabling the synthesis of enantiomerically enriched 2,4-dimethylhexan-1-ol [3]. The development of single-atom palladium catalysts supported on titanium dioxide has demonstrated turnover frequencies exceeding 117 h⁻¹ at 150°C under 32 bar hydrogen pressure [6].

Optimization studies have revealed that reaction kinetics follow zero-order dependence on substrate concentration and first-order dependence on both hydrogen pressure and palladium concentration [3]. This kinetic profile suggests that hydrogen activation represents the rate-determining step, highlighting the importance of catalyst surface area and hydrogen accessibility. Temperature optimization typically identifies a narrow window between 40-80°C, balancing reaction rate enhancement with catalyst stability and selectivity maintenance [2] [5].

Pressure-Temperature Phase Diagrams for Industrial Scale-Up

The industrial-scale synthesis of 2,4-dimethylhexan-1-ol requires comprehensive understanding of pressure-temperature relationships to optimize reactor design and operating conditions [7] [8] [9]. Phase diagram analysis provides critical insights into the thermodynamic boundaries that govern reaction efficiency and product selectivity during scale-up operations.

Critical parameters for industrial hydrogenation processes include the identification of optimal temperature ranges (150-300°C) and pressure windows (10-50 atm) that maximize conversion while minimizing side reactions [9] [10]. The pressure-temperature phase space must account for the transition between gas-liquid equilibrium regimes, particularly considering the volatility of 2,4-dimethylhexan-1-ol (boiling point: 177°C at 1 atm) [11]. Operating conditions approaching the critical point (374°C, 218 atm for water as reference) can enhance mass transfer coefficients but require specialized reactor designs capable of withstanding extreme conditions [8].

Heat removal emerges as a critical limiting factor during scale-up, as hydrogenation reactions are typically highly exothermic [12]. Industrial reactor design must incorporate adequate heat exchange surface area to maintain isothermal conditions and prevent thermal runaway. The heat transfer coefficient requirements range from 100-500 W/m²K depending on reactor configuration and scale [13] [14]. Mass transfer limitations become increasingly significant at larger scales, with gas-liquid mass transfer coefficients needing optimization in the range of 0.1-1.0 s⁻¹ [12] [14].

Process intensification strategies involve the implementation of continuous flow reactors operating under optimized pressure-temperature profiles [10]. These systems demonstrate superior heat and mass transfer characteristics compared to traditional batch reactors, enabling processing of substrate concentrations exceeding 150 g/L while maintaining conversion rates above 95% [10]. The development of automated control systems with real-time monitoring capabilities ensures consistent product quality across extended production campaigns [10].

Biocatalytic Synthesis Pathways

Alcohol Dehydrogenase-Mediated Enantioselective Production

Alcohol dehydrogenases (ADHs) offer exceptional stereoselectivity for the asymmetric synthesis of 2,4-dimethylhexan-1-ol from the corresponding ketone substrate [15] [16] [17]. These enzymes catalyze the NADH-dependent reduction of carbonyl groups with remarkable enantioface discrimination, often achieving enantiomeric excesses exceeding 99% [16] [18].

The enzyme from Thermococcus kodakarensis (TkADH) demonstrates outstanding thermostability with optimal activity at 90°C and exceptional enantioselectivity toward secondary alcohols, yielding (R)-configured products with optical purities greater than 99.8% enantiomeric excess [16]. This thermophilic enzyme exhibits broad substrate tolerance, accepting various branched ketones including those with methyl substitutions at the 2 and 4 positions characteristic of the target molecule [16]. The high temperature optimum provides advantages for industrial applications by reducing viscosity and enhancing mass transfer rates while maintaining enzyme stability over extended reaction periods [16].

Stenotrophomonas maltophilia ADH2 (SmADH2) represents another promising biocatalyst with exceptional tolerance to organic solvents and high substrate loadings [19]. This enzyme demonstrates remarkable activity in the presence of up to 80% (v/v) 2-propanol, making it ideally suited for coupled cofactor regeneration systems [19]. The broad substrate spectrum of SmADH2 encompasses structurally diverse ketones, including branched aliphatic substrates analogous to 2,4-dimethylhexan-1-one [19]. Under optimized conditions, this enzyme achieves complete conversion of substrates at concentrations exceeding 150 g/L within 2.5 hours, yielding products with 99.9% enantiomeric excess [19].

Complementary enzyme systems from Rhodococcus ruber (E. coli/ADH-A) and Lactobacillus kefir (E. coli/Lk-ADH) provide access to both (S)- and (R)-enantiomers of the target alcohol [15]. These stereocomplementary biocatalysts enable the production of either enantiomer with enantiomeric excesses ranging from 97-99% [15]. The availability of both stereochemical outcomes provides flexibility for pharmaceutical applications where specific absolute configurations may be required [15] [18].

Cofactor Regeneration Systems in Enzymatic Synthesis

Efficient cofactor regeneration represents a critical requirement for the economic viability of enzymatic alcohol synthesis [20] [21] [22]. The high cost of nicotinamide cofactors (NAD(P)H) necessitates their catalytic turnover to achieve industrially relevant turnover numbers exceeding 1,000,000 [23] [24].

Formate dehydrogenase (FDH) systems provide the most economical approach for NADH regeneration, utilizing inexpensive sodium formate as the hydrogen donor [25]. Engineering efforts have successfully developed FDH variants with enhanced NADPH specificity, with mutant CdFDH-M4 demonstrating 75-fold improvement in catalytic efficiency for NADP⁺ reduction [25]. This engineered enzyme achieves turnover numbers ranging from 135 to 986 for various oxidoreductive transformations [25]. The FDH-coupled system produces only carbon dioxide and water as byproducts, ensuring high atom economy and simplified product workup [26] [25].

Glucose dehydrogenase (GDH) represents an alternative regeneration strategy offering exceptional stability and broad pH tolerance [26]. Commercial GDH preparations accept both NAD⁺ and NADP⁺ cofactors with similar efficiency, providing flexibility in enzyme selection [26]. The use of D-glucose as the sacrificial substrate offers advantages in terms of availability and cost, though the formation of gluconic acid byproduct requires consideration in downstream processing [26].

Alcohol dehydrogenase-mediated cofactor regeneration using 2-propanol as the hydrogen donor provides an elegant self-contained system [19]. The oxidation of 2-propanol to acetone drives NADH regeneration while simultaneously removing the organic solvent through volatilization [19]. This approach eliminates the need for additional enzymes and simplifies reaction setup, though acetone accumulation can become inhibitory at high concentrations [19]. The implementation of thermostatic bubble column reactors (TBCR) with continuous gas stripping effectively removes acetone while maintaining optimal reaction conditions [19].

Electrochemical cofactor regeneration using nanostructured Ni-Cu₂O-Cu cathodes offers a promising alternative approach, achieving 67% conversion of NADP⁺ to NADPH at remarkably low overpotentials (-0.75 V versus Ag/AgCl) [27]. This method eliminates the formation of inactive cofactor dimers and provides precise control over the regeneration rate through current regulation [27]. The integration of electrochemical systems with enzymatic reactors enables continuous operation with minimal cofactor inventory [27].

Multi-enzyme cascade systems incorporating both cofactor regeneration and substrate conversion demonstrate exceptional efficiency for complex transformations [18]. A bienzymatic system combining unspecific peroxygenase with alcohol dehydrogenase achieves turnover numbers of 2,500 for the oxidase component and 80-190 for the reductase, with overall cofactor turnover numbers around 100 [18]. These integrated systems enable the synthesis of enantiomerically pure alcohols from racemic starting materials through dynamic kinetic resolution [18].